2,9-Dioxadispiro[2.1.35.33]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dioxadispiro[2.1.35.33]undecane is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.209 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two or more rings are connected through a single atom. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Analyse Chemischer Reaktionen
2,9-Dioxadispiro[2.1.35.33]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the desired transformation. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions could use reducing agents like lithium aluminum hydride. Substitution reactions might involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound. The major products formed from these reactions would vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,9-Dioxadispiro[2.1.35.33]undecane has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex spirocyclic compounds. In biology and medicine, its unique structure might be explored for potential therapeutic applications, such as drug design and development. In industry, it could be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2,9-Dioxadispiro[2.1.35.33]undecane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological effects. The pathways involved would vary based on the specific target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
2,9-Dioxadispiro[2.1.35.33]undecane can be compared with other similar spirocyclic compounds, such as spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . These compounds share a similar spirocyclic structure but differ in the specific heteroatoms and ring sizes. The uniqueness of this compound lies in its specific ring system and the presence of oxygen atoms, which can impart distinct chemical and physical properties.
Conclusion
This compound is a fascinating compound with a unique spirocyclic structure. Its synthesis, chemical reactions, and potential applications make it a valuable subject of study in various scientific fields. Further research into its properties and applications could lead to new discoveries and innovations.
Eigenschaften
IUPAC Name |
2,9-dioxadispiro[2.1.35.33]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-8(3-1)6-9(7-11-9)4-5-10-8/h1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCZMNZEMXBKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(CCO2)CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.